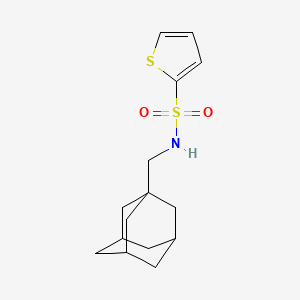![molecular formula C14H11ClFN3O2S2 B4367345 N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4367345.png)
N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide
Overview
Description
N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that regulates the movement of ions across cell membranes, and mutations in the CFTR gene can lead to cystic fibrosis (CF), a life-threatening genetic disorder. CFTRinh-172 has been extensively studied for its potential as a therapeutic agent for CF, as well as for its use as a research tool to study CFTR function.
Mechanism of Action
N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide binds to a specific site on the CFTR protein, known as the regulatory domain, and inhibits its function as a chloride channel. The exact mechanism of inhibition is not fully understood, but it is thought to involve a conformational change in the protein that prevents the movement of chloride ions across the cell membrane.
Biochemical and Physiological Effects:
N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting CFTR function, it has been shown to reduce inflammation and mucus production in the lungs of CF patients, and to improve lung function in animal models of CF. N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide has also been shown to have anti-inflammatory effects in other disease models, including acute lung injury and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide has several advantages as a research tool, including its specificity for CFTR and its ability to inhibit channel function in a dose-dependent manner. However, it also has some limitations, including its relatively low potency and the potential for off-target effects. Additionally, N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide has been shown to have variable effects on different CFTR mutations, and may not be effective for all patients with CF.
Future Directions
There are several future directions for research on N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide. One area of focus is the development of more potent and selective CFTR inhibitors, which could be used as potential therapies for CF. Another area of interest is the investigation of the anti-inflammatory effects of N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide, and its potential use in other inflammatory diseases. Finally, there is ongoing research on the mechanisms of CFTR inhibition by N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide, which could lead to a better understanding of CFTR function and regulation.
Scientific Research Applications
N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide has been widely used as a research tool to study the function of CFTR and its role in CF. It has been shown to inhibit CFTR-mediated chloride transport in a dose-dependent manner, and has been used to investigate the mechanisms of CFTR regulation and the effects of CFTR mutations on channel function. N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide has also been used to study the effects of other drugs on CFTR function, and to develop new CF therapies.
properties
IUPAC Name |
N-[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3O2S2/c15-13-6-11(16)4-3-10(13)8-19-9-12(7-17-19)18-23(20,21)14-2-1-5-22-14/h1-7,9,18H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAFWYKZQLGSSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-chloro-6-fluorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4367266.png)
![N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4367276.png)
![1-(3,4-dichlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4367278.png)
![1-(2,4-dichlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4367283.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4367291.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4367292.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4367299.png)
![N-{1-ethyl-3-[(isobutylamino)carbonyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4367303.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4367306.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4367318.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4367319.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4367320.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4367331.png)
